molecular formula C12H14O B1266445 Cyclopropyl 4-ethylphenyl ketone CAS No. 50664-71-6

Cyclopropyl 4-ethylphenyl ketone

Cat. No. B1266445
CAS RN: 50664-71-6
M. Wt: 174.24 g/mol
InChI Key: DNNQUDHIAKQKFH-UHFFFAOYSA-N
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Description

Cyclopropyl 4-ethylphenyl ketone is a chemical compound with the molecular formula C12H14O . It has a molecular weight of 174.245 .


Molecular Structure Analysis

The molecular structure of Cyclopropyl 4-ethylphenyl ketone is represented by the linear formula C12H14O . For a more detailed structural analysis, you may need to refer to a chemistry database or resource.


Physical And Chemical Properties Analysis

Cyclopropyl 4-ethylphenyl ketone is a solid substance . Its melting point is between 67-69 °C . More specific physical and chemical properties may need to be determined experimentally or found in a dedicated chemical database.

Scientific Research Applications

Cyclization Reactions

Cyclopropyl ketones are utilized in cyclization reactions to synthesize complex heterocyclic compounds. For example, cyclopropyl phenyl ketone undergoes oxidative addition to generate key intermediates for nickel-catalyzed cycloaddition, leading to cyclopentane compounds with carbonyl substituents (Ogoshi et al., 2006). This showcases the role of cyclopropyl ketones in facilitating the synthesis of molecules with potential pharmaceutical relevance.

Synthetic Precursors

Cyclopropyl ketones act as precursors for the synthesis of various functional molecules. Doubly activated cyclopropanes derived from cyclopropyl ketones have been used for the regiospecific synthesis of dihydropyrroles and pyrroles, illustrating their versatility in synthetic chemistry (Wurz & Charette, 2005). This method allows for rapid access to densely functionalized molecules, highlighting the importance of cyclopropyl ketones in organic synthesis.

Enamine Formation

Enamines derived from cyclopropyl ketones, such as cyclopropyl-methyl- and -ethylketones, have been synthesized, demonstrating their utility in organic transformations. These enamines exhibit vinylcyclopropane structures, confirmed by NMR, indicating the potential for cyclopropyl ketones in the development of new synthetic methodologies (Pocar et al., 1975).

Ring-Opening Reactions

Cyclopropyl ketones are involved in ring-opening reactions to produce a variety of chemical structures. The acid-catalyzed ring opening of 1-alkenyl cyclopropyl ketones leads to the formation of cyclopentanone or cyclohexenone derivatives, showcasing the flexibility of cyclopropyl ketones in generating diverse molecular frameworks (Tsuge et al., 1988).

Chemoenzymatic Assembly

A chemoenzymatic strategy for the assembly and diversification of cyclopropyl ketones has been developed, highlighting their importance in the creation of chiral cyclopropane rings, a key pharmacophore in pharmaceuticals. This method emphasizes the role of cyclopropyl ketones in drug discovery and development (Nam et al., 2021).

Safety And Hazards

Cyclopropyl 4-ethylphenyl ketone is classified as a combustible liquid (H227) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction .

Future Directions

As for future directions, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Therefore, its potential applications and roles in future research are yet to be fully explored.

properties

IUPAC Name

cyclopropyl-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-9-3-5-10(6-4-9)12(13)11-7-8-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNQUDHIAKQKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198702
Record name Cyclopropyl 4-ethylphenyl ketone
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 4-ethylphenyl ketone

CAS RN

50664-71-6
Record name Cyclopropyl(4-ethylphenyl)methanone
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Record name Cyclopropyl 4-ethylphenyl ketone
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Record name 50664-71-6
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Record name Cyclopropyl 4-ethylphenyl ketone
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Record name Cyclopropyl 4-ethylphenyl ketone
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